(2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate
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Overview
Description
(2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a molecular formula of C22H31N3O8 and a molecular weight of 465.4968 . This compound is characterized by its unique structure, which includes a pyrrolidine ring, multiple ester and amide groups, and a phenylmethyl ester moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of (2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate involves multiple steps. Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using reagents like sodium methoxide or ammonia
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives with ester and amide groups. Some examples are:
- 1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)- .
The uniqueness of (2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O8/c1-22(2,3)33-20(28)24-11-10-23-19(27)32-16-12-17(18(26)30-4)25(13-16)21(29)31-14-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3,(H,23,27)(H,24,28)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSUHAKXNRKVKA-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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